molecular formula C26H40N2O2 B1505901 4,4'-(1,14-Tetradecanediyl)dioxydianiline CAS No. 5226-89-1

4,4'-(1,14-Tetradecanediyl)dioxydianiline

Cat. No.: B1505901
CAS No.: 5226-89-1
M. Wt: 412.6 g/mol
InChI Key: UWOMYSJOJOWJJE-UHFFFAOYSA-N
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Description

4,4’-(1,14-Tetradecanediyl)dioxydianiline is a chemical compound used for experimental and research purposes . It is also known by other synonyms such as 4,4’-(1,14-Tetradecanediyl)dioxydianili and Aniline, 4,4’-(tetradecamethylenedioxy)di- .


Molecular Structure Analysis

The molecular formula of 4,4’-(1,14-Tetradecanediyl)dioxydianiline is C26H40N2O2 . This indicates that it contains 26 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 412.61 .

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for 4,4’-(1,14-Tetradecanediyl)dioxydianiline . This document provides information about the potential hazards of the compound and guidelines for safe handling and use. It’s crucial to refer to this document when working with this compound in a laboratory or industrial setting.

Properties

IUPAC Name

4-[14-(4-aminophenoxy)tetradecoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2/c27-23-13-17-25(18-14-23)29-21-11-9-7-5-3-1-2-4-6-8-10-12-22-30-26-19-15-24(28)16-20-26/h13-20H,1-12,21-22,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOMYSJOJOWJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCCCCCCCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698515
Record name 4,4'-[Tetradecane-1,14-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-89-1
Record name 4,4'-[Tetradecane-1,14-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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